molecular formula C11H18ClN B12009945 Benzenemethanamine, N,N-diethyl-, hydrochloride CAS No. 51834-90-3

Benzenemethanamine, N,N-diethyl-, hydrochloride

Cat. No.: B12009945
CAS No.: 51834-90-3
M. Wt: 199.72 g/mol
InChI Key: KBGBDGQCRFNDLU-UHFFFAOYSA-N
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Description

BENZYL-DIETHYL-AMINE, HYDROCHLORIDE: is an organic compound with the molecular formula C11H18ClN . It is a hydrochloride salt of benzyl-diethyl-amine, which is a tertiary amine. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzyl-diethyl-amine, hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

    N,N-Dimethylbenzylamine: Similar structure but with methyl groups instead of ethyl groups.

    N-Benzylmethylamine: Contains one benzyl and one methyl group.

    Benzylamine: A primary amine with a benzyl group.

Uniqueness: Benzyl-diethyl-amine, hydrochloride is unique due to its specific combination of benzyl and diethyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

Benzenemethanamine, N,N-diethyl-, hydrochloride, commonly known as Dapoxetine , is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of premature ejaculation (PE). This compound has garnered attention for its pharmacological properties and therapeutic applications. This article explores its biological activity through various studies, including synthesis, efficacy, and molecular interactions.

Chemical Structure and Properties

Dapoxetine is characterized by its chemical structure, which includes a benzenemethanamine core with two ethyl groups attached to the nitrogen atom. The hydrochloride salt form enhances its solubility and bioavailability.

  • Molecular Formula : C11_{11}H15_{15}N·HCl
  • CAS Number : 129938-20-1

Dapoxetine functions by selectively inhibiting the reuptake of serotonin in the brain, leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial in delaying ejaculation by enhancing the serotonergic signaling pathways involved in sexual arousal and ejaculation control.

Clinical Studies

Dapoxetine has been extensively studied for its efficacy in treating PE. A notable clinical trial demonstrated that Dapoxetine significantly increased the intravaginal ejaculatory latency time (IELT) compared to placebo:

Dose (mg) Mean IELT Baseline (min) Mean IELT Treatment (min) Fold Increase
301.342.722.0
601.343.312.5
1001.343.242.4

The results indicated that Dapoxetine effectively doubles or triples the IELT, thus providing a significant improvement in sexual performance for men suffering from PE .

Pharmacokinetics

Dapoxetine is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration. Its elimination half-life ranges from approximately 1.3 to 2 hours, allowing for flexible dosing without accumulation effects, making it suitable for on-demand use .

Safety and Side Effects

Dapoxetine is generally well-tolerated, with common side effects including nausea, dizziness, headache, and insomnia. Serious adverse effects are rare but can include syncope and cardiovascular events in predisposed individuals.

Molecular Modeling Studies

Recent studies utilizing molecular docking techniques have provided insights into Dapoxetine's interaction with serotonin transporters (SERT). The binding affinity of Dapoxetine to SERT was found to be comparable to other SSRIs, confirming its role as an effective inhibitor of serotonin reuptake .

Table: Binding Affinities of Dapoxetine Compared to Other SSRIs

Compound Binding Affinity (kcal/mol)
Dapoxetine-10.08
Fluoxetine-9.50
Sertraline-9.80

This data underscores Dapoxetine's potential as a targeted treatment for PE while also highlighting its unique pharmacokinetic profile that distinguishes it from traditional SSRIs.

Properties

CAS No.

51834-90-3

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

N-benzyl-N-ethylethanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-3-12(4-2)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H

InChI Key

KBGBDGQCRFNDLU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=CC=C1.Cl

Origin of Product

United States

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